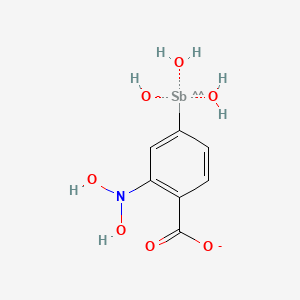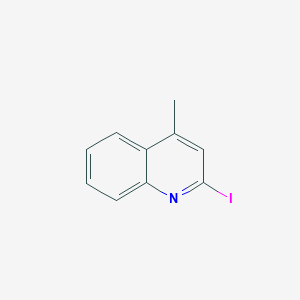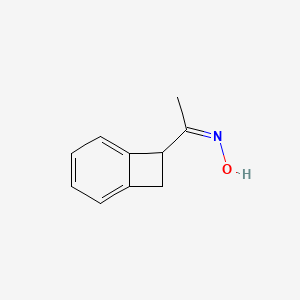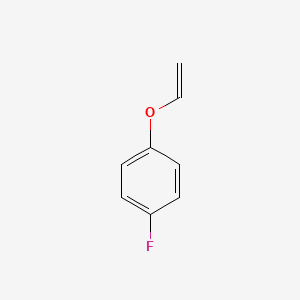
Selenetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenetane is a four-membered ring compound containing selenium. It is part of a broader class of selenium-containing heterocycles, which are relatively rare compared to their sulfur analogs, thietanes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Selenetane can be synthesized through several methods. One common approach involves the thermal cycloaddition of vinyl ethers to transition-metal-coordinated selenoaldehydes . Another method includes the use of rhenium carbonyl complexes of 3,3-dimethylthis compound as catalysts . Additionally, the synthesis of mesocyclic polyselenacycloalkanes, such as 1,5,9-triselenacyclododecane, has been achieved using these catalysts .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions due to the compound’s sensitivity and the need for precise reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: Selenetane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 3,3-dimethylthis compound has been studied extensively .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Selenetane has several scientific research applications:
Biology: The compound’s unique properties make it a subject of interest in biochemical studies, including enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which selenetane exerts its effects involves its interaction with various molecular targets and pathways. For instance, this compound can act as a ligand, coordinating with transition metals to form stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Vergleich Mit ähnlichen Verbindungen
Thietane: A sulfur analog of selenetane, thietane is more extensively studied and has a broader range of applications.
Oxetane: An oxygen analog, oxetane is known for its use in pharmaceuticals and materials science.
Telluratane: A tellurium analog, telluratane is less common but shares some chemical properties with this compound.
Uniqueness of this compound: this compound’s uniqueness lies in its selenium atom, which imparts distinct chemical properties compared to its sulfur, oxygen, and tellurium analogs. These properties include higher reactivity and the ability to form stable complexes with transition metals, making this compound a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
287-28-5 |
|---|---|
Molekularformel |
C3H6Se |
Molekulargewicht |
121.05 g/mol |
IUPAC-Name |
selenetane |
InChI |
InChI=1S/C3H6Se/c1-2-4-3-1/h1-3H2 |
InChI-Schlüssel |
DXXRZJJTOQMGQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[Se]C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)


![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea](/img/structure/B14752567.png)
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)

![Quinolino[3,2-b]acridine](/img/structure/B14752580.png)
![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)
![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)

![2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14752602.png)
